molecular formula C8H6N2O3 B1351189 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- CAS No. 89143-12-4

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-

Cat. No.: B1351189
CAS No.: 89143-12-4
M. Wt: 178.14 g/mol
InChI Key: OGTXKXDQFNORIF-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrole ring fused with a dione and an isoxazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to interact with glutathione S-transferase, an enzyme that plays a key role in detoxification processes. The interaction between 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- and glutathione S-transferase involves the formation of a covalent bond, which enhances the enzyme’s activity and facilitates the detoxification of harmful substances .

Cellular Effects

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- has been shown to exert significant effects on various types of cells and cellular processes. In particular, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- can reduce inflammation and promote apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory prostaglandins. This inhibition occurs through the binding of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- to the active site of COX-2, preventing the enzyme from catalyzing its reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing inflammation and promoting cell survival. At high doses, it can cause toxic or adverse effects, including damage to the liver and kidneys. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations .

Metabolic Pathways

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion. Additionally, 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- can influence metabolic flux and alter the levels of key metabolites, such as glutathione and reactive oxygen species .

Transport and Distribution

Within cells and tissues, 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been shown to bind to albumin, a major transport protein in the blood, which facilitates its distribution to various tissues. The localization and accumulation of this compound within cells can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity .

Subcellular Localization

The subcellular localization of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, it can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For instance, phosphorylation of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- can direct it to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- typically involves multiple steps. One common method includes the reaction of N-substituted amidrazones with 2,3-dimethylmaleic anhydride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTXKXDQFNORIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384078
Record name 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89143-12-4
Record name 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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